molecular formula C17H21NO2 B14859552 2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol

2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol

Cat. No.: B14859552
M. Wt: 271.35 g/mol
InChI Key: PYKVZLKWIHXZPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol typically involves the reaction of 3,5-dimethylphenylamine with 6-ethoxyphenol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(3,5-Dimethylphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. The presence of the ethoxy group and the specific arrangement of the dimethylphenyl and aminomethyl groups contribute to its unique behavior in chemical reactions and biological interactions .

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

2-[(3,5-dimethylanilino)methyl]-6-ethoxyphenol

InChI

InChI=1S/C17H21NO2/c1-4-20-16-7-5-6-14(17(16)19)11-18-15-9-12(2)8-13(3)10-15/h5-10,18-19H,4,11H2,1-3H3

InChI Key

PYKVZLKWIHXZPW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC(=CC(=C2)C)C

Origin of Product

United States

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